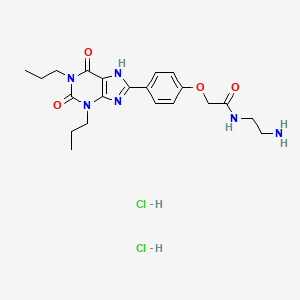![molecular formula C9H16ClNO2 B2803794 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide CAS No. 1489573-20-7](/img/structure/B2803794.png)
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its clear, crystalline solid form and high purity, making it a valuable asset for advanced research and development projects .
準備方法
The synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 1-hydroxycyclohexylmethyl chloride under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. The mixture is then heated under reflux to promote the reaction, followed by purification steps to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the hydroxyl group to a carbonyl group, forming a ketone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, reducing it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common for this compound, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting metabolic processes within cells. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to reduced cell proliferation and growth .
類似化合物との比較
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[(1-hydroxycyclohexyl)methyl]propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group. It exhibits different chemical reactivity and biological activity.
2-chloro-N-[(1-hydroxycyclohexyl)methyl]butyramide: Another similar compound with a butyramide group, which affects its solubility and interaction with biological targets.
2-chloro-N-[(1-hydroxycyclohexyl)methyl]benzamide:
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-6-8(12)11-7-9(13)4-2-1-3-5-9/h13H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQTWGAJEWJWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
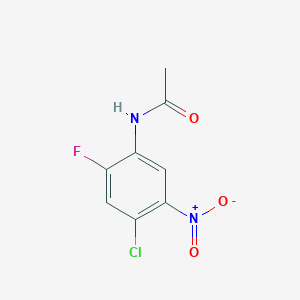
![5-Fluoro-4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2803713.png)
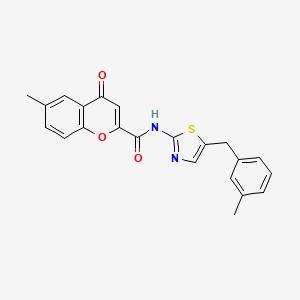
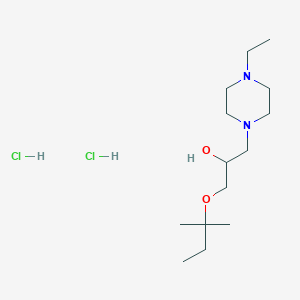

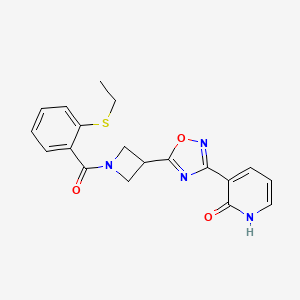
![N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2803723.png)
![2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride](/img/structure/B2803724.png)
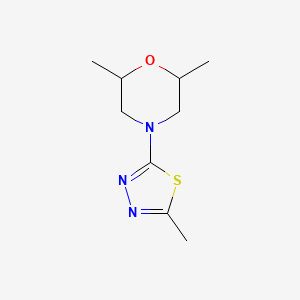
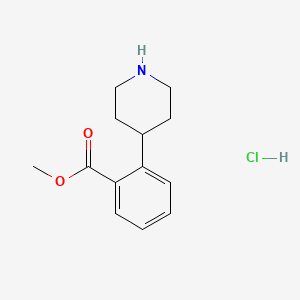
![8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2803729.png)
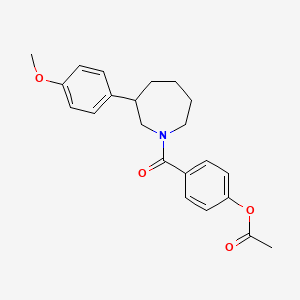
![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)
